molecular formula C23H22ClNO4 B5604830 7-(2-CHLOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7-(2-CHLOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5604830
M. Wt: 411.9 g/mol
InChI Key: CCJKGTDWFVFPGB-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of octahydroquinoline derivatives. This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to the octahydroquinoline core. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Octahydroquinoline Core: The octahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a similar Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinoline ring, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced quinoline derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

7-(2-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Chlorophenyl)-4-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: Lacks the dimethoxy groups, which may affect its biological activity.

    7-(2,4-Dimethoxyphenyl)-4-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: Lacks the chlorophenyl group, which may influence its chemical reactivity.

Uniqueness

The presence of both the chlorophenyl and dimethoxyphenyl groups in 7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione makes it unique. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4/c1-28-14-7-8-16(21(11-14)29-2)17-12-22(27)25-19-9-13(10-20(26)23(17)19)15-5-3-4-6-18(15)24/h3-8,11,13,17H,9-10,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJKGTDWFVFPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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